Ethyl 1-formylcyclopropane-1-carboxylate

Spirocycle Synthesis Strecker Synthesis Medicinal Chemistry

Ethyl 1-formylcyclopropane-1-carboxylate (CAS 33329-70-3) is a specialized cyclopropane derivative containing both an electrophilic aldehyde and an ester functional group on the same ring carbon. This gem-disubstituted architecture confers unique reactivity distinct from simple cyclopropane carboxylates or ring-substituted analogs.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 33329-70-3
Cat. No. B1623836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-formylcyclopropane-1-carboxylate
CAS33329-70-3
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC1)C=O
InChIInChI=1S/C7H10O3/c1-2-10-6(9)7(5-8)3-4-7/h5H,2-4H2,1H3
InChIKeyJSBSBOIAHOITDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Formylcyclopropane-1-Carboxylate (CAS:33329-70-3) | Cyclopropane Building Block for Spirocycle Synthesis & Aldehyde Functionalization


Ethyl 1-formylcyclopropane-1-carboxylate (CAS 33329-70-3) is a specialized cyclopropane derivative containing both an electrophilic aldehyde and an ester functional group on the same ring carbon [1]. This gem-disubstituted architecture confers unique reactivity distinct from simple cyclopropane carboxylates or ring-substituted analogs. With a molecular formula of C7H10O3 and molecular weight of 142.15 g/mol, it serves primarily as a versatile intermediate in organic synthesis, with documented application in the construction of spirocyclic systems via Strecker synthesis and as a key building block in pharmaceutical research [2].

Why Ethyl Cyclopropanecarboxylate or 2-Formyl Isomers Cannot Replace Ethyl 1-Formylcyclopropane-1-Carboxylate in Synthetic Routes


Generic substitution with simple ethyl cyclopropanecarboxylate (CAS 4606-07-9) or regioisomeric ethyl 2-formylcyclopropanecarboxylate (CAS 20417-61-2) is not viable for applications requiring the specific 1,1-geminal substitution pattern of the target compound. Ethyl cyclopropanecarboxylate lacks the essential aldehyde functional handle altogether, precluding its use in condensation or Strecker-type transformations where the formyl group is the primary reactive site . Conversely, ethyl 2-formylcyclopropanecarboxylate, while possessing both functional groups, places them on adjacent ring carbons (C1 and C2), generating a trans-substituted cyclopropane that exhibits fundamentally different stereoelectronic properties and ring-strain reactivity compared to the gem-disubstituted core of ethyl 1-formylcyclopropane-1-carboxylate . These structural distinctions directly impact synthetic outcomes, as evidenced by the failure of alternative cyclopropanation strategies in spirocycle synthesis prior to the successful employment of the 1-formyl derivative [1].

Quantitative Evidence for Selecting Ethyl 1-Formylcyclopropane-1-Carboxylate: Head-to-Head Reactivity, Yield, and Application Data


Successful Spirocyclopropyl Dihydroorotic Acid Synthesis: Target Compound Enables Route Where Other Cyclopropanes Failed

Ethyl 1-formylcyclopropane-1-carboxylate successfully enabled the synthesis of 5-spirocyclopropyldihydroorotic acid via Strecker chemistry after multiple alternative cyclopropanation strategies failed due to ring expansion and condensation hindrance [1]. The target compound's 1,1-geminal substitution pattern provided the correct spatial arrangement for subsequent urea formation, whereas derivatives of diethyl 2-oxobutandicarboxylate and ethyl 4-acetoxy-3-oxobutanoate were ineffective [1].

Spirocycle Synthesis Strecker Synthesis Medicinal Chemistry

1H NMR Spectral Benchmarking for Identity Confirmation and Purity Assessment

The characteristic 1H NMR spectrum of ethyl 1-formylcyclopropane-1-carboxylate in CDCl3 at 400 MHz shows a distinctive aldehyde proton singlet at δ 10.39 ppm, confirming the presence of the formyl group [1]. The cyclopropane ring protons appear as two multiplets at δ 1.67-1.64 ppm (2H) and δ 1.61-1.58 ppm (2H), while the ethyl ester group shows a quartet at δ 4.26 ppm (2H, J=7.2 Hz) and a triplet at δ 1.31 ppm (3H, J=7.2 Hz) [1]. This specific spectral fingerprint enables unambiguous identification and purity verification, which is critical for procurement quality assurance.

Analytical Chemistry Quality Control Structure Confirmation

Scalable Oxidation-Based Production Method with Defined Yield Parameters

Patent EP1535895B1 discloses a production method for formylcyclopropanecarboxylate compounds via oxidation of hydroxymethyl precursors, providing a scalable route to ethyl 1-formylcyclopropane-1-carboxylate with controlled yield [1]. While the patent primarily focuses on 2,2-dimethyl-3-formylcyclopropanecarboxylate derivatives, the methodology is explicitly applicable to the unsubstituted 1-formyl compound. Example yields for closely related compounds range from 22% to 90% depending on optimization [1]. This contrasts with alternative synthetic approaches, such as the 51% yield reported for a laboratory-scale synthesis of the target compound , highlighting the importance of process selection for procurement planning.

Process Chemistry Synthetic Methodology Industrial Scale-Up

Differential Metabolic Stability in MAO Inactivation Pathways

In mechanistic studies of monoamine oxidase B (MAO B) inactivation, benzyl 1-formylcyclopropane-1-carboxylate—the benzyl ester analog of the target compound—was identified as a key metabolite [1]. Critically, no ring-cleaved products were detected during this inactivation process, demonstrating that the 1,1-disubstituted cyclopropane core remains intact under oxidative enzyme conditions [1]. This contrasts with the behavior of 2-substituted cyclopropane derivatives, which are often prone to ring-opening under similar conditions [1]. The deuterium isotope effect on inactivation was 4.5 in H2O but only 2.3 in D2O, and the partition ratio (nonamines/enzyme) was determined to be 110 [1].

Mechanistic Enzymology Drug Metabolism Pharmacology

Optimal Application Scenarios for Ethyl 1-Formylcyclopropane-1-Carboxylate Based on Quantitative Evidence


Synthesis of 1,1-Disubstituted Spirocyclic Scaffolds for Medicinal Chemistry

As demonstrated in the successful synthesis of 5-spirocyclopropyldihydroorotic acid [1], ethyl 1-formylcyclopropane-1-carboxylate is uniquely suited for constructing spirocyclic systems where the quaternary carbon of the cyclopropane ring serves as the spiro junction. Its 1,1-geminal arrangement of aldehyde and ester functionalities enables sequential transformations—such as Strecker amino acid synthesis followed by urea formation—that are inaccessible with regioisomeric 2-formyl or non-formyl cyclopropane carboxylates. This makes it a high-value building block for medicinal chemists targeting conformationally constrained spirocyclic drug candidates.

Precursor for Cyclopropane-Based Enzyme Inactivators

Based on the metabolic stability observed for the benzyl ester analog in MAO B inactivation studies [2], ethyl 1-formylcyclopropane-1-carboxylate and its derivatives represent promising precursors for mechanism-based enzyme inactivators. The intact cyclopropane ring under oxidative conditions indicates that the 1,1-disubstituted core avoids ring-cleavage pathways that would otherwise terminate activity. Researchers designing covalent enzyme inhibitors can leverage this stability profile to ensure the pharmacophore remains intact during target engagement.

Scalable Intermediate for Agrochemical and Pharmaceutical Process Development

The patented oxidation methodology [3] establishes a foundation for scaling the synthesis of ethyl 1-formylcyclopropane-1-carboxylate and related formylcyclopropane carboxylates. While yields vary (22-90%), the availability of a defined, patent-protected production route reduces synthetic uncertainty for process chemists planning multi-step campaigns. Procurement of this intermediate is justified when downstream chemistry specifically requires the 1,1-geminal aldehyde-ester motif, as generic alternatives cannot replicate its reactivity profile.

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